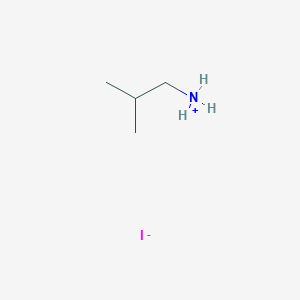

Iso-butylammonium iodide

Description

Contextualization within Halide Perovskite Chemistry

Halide perovskites, with a characteristic crystal structure of ABX₃, have become a focal point of materials research due to their exceptional optoelectronic properties. nih.gov In this structure, 'A' is typically a small organic or inorganic cation (like methylammonium (B1206745), formamidinium, or cesium), 'B' is a metal cation (usually lead or tin), and 'X' is a halide anion (iodide, bromide, or chloride). nih.gov The precise combination of these components dictates the material's properties.

The introduction of large organic cations, such as iso-butylammonium (IBA⁺), is a key strategy for dimensional tuning of the perovskite structure. aip.org Due to its size, the IBA⁺ cation cannot fit into the 'A' site of a conventional three-dimensional (3D) perovskite lattice. aip.org Instead, it acts as a spacer, inserting between the inorganic metal-halide octahedra ([BX₆]⁴⁻) sheets to form layered, two-dimensional (2D) Ruddlesden-Popper phase perovskites. aip.org These 2D structures, or the creation of mixed 2D/3D heterostructures, are central to the role of iBAI in perovskite chemistry. greatcellsolarmaterials.com

The function of iBAI can differ based on the composition of the perovskite:

Surface Passivation and 2D Layer Formation: In lead-based perovskites, iBAI is frequently used as a surface treatment agent. nih.govuni-tuebingen.de It can form a protective 2D perovskite layer on top of a 3D perovskite film. For instance, treating a formamidinium lead iodide (FAPbI₃) film with iBAI leads to the formation of a 2D overlayer, which can stabilize the desirable photoactive α-phase of the FAPbI₃ and prevent its degradation into photo-inactive phases. uni-tuebingen.descispace.comscispace.com This surface passivation helps to reduce defects at the perovskite surface and grain boundaries. nih.gov

Surface Recrystallization: In tin-based perovskite systems, which are explored as a more environmentally friendly alternative to lead-based ones, iBAI treatment induces a different effect. Due to the higher solubility of tin-based perovskites, iBAI treatment leads to the recrystallization of the perovskite surface. nih.govmdpi.com This process can improve the surface crystallinity, reduce strain and defects, and enhance charge transport properties. nih.gov

Structural Tuning: The branched nature of the iso-butyl group in iBAI promotes better solubility compared to its linear counterpart (n-butylammonium iodide) and can hinder the uncontrolled growth of 3D perovskite structures, allowing for more controlled fabrication of perovskite films. ossila.com

Significance in Optoelectronic Device Development

The application of iso-butylammonium iodide has led to significant advancements in the performance and stability of optoelectronic devices, most notably perovskite solar cells (PSCs) and, to a lesser extent, light-emitting diodes (LEDs). ossila.com

In perovskite solar cells, the incorporation of iBAI, typically as a surface treatment or an additive, has proven to be an effective strategy for boosting key performance metrics. Research has demonstrated that iBAI can:

Improve Device Stability: Stability remains a critical challenge for the commercialization of perovskite technology. The 2D layers formed by iBAI are often more hydrophobic and stable than their 3D counterparts. ustb.edu.cn This provides a protective barrier against environmental stressors like moisture. nih.govustb.edu.cn An iBAI-passivated device showed good stability, retaining more of its initial efficiency after 400 hours in ambient air compared to an untreated device. ustb.edu.cn In another study, a device with a 2D overlayer retained about 85% of its initial efficiency after 500 hours under simultaneous heat and light stress. scispace.com

The improvements in device performance are attributed to several factors, including a reduction in unwanted phases like PbI₂, lower charge recombination rates, decreased charge transfer resistance, and enhanced charge carrier mobility. ustb.edu.cn In the context of perovskite LEDs, iBAI is used to tune the perovskite structure to achieve the desired grain sizes and nanostructures for efficient light emission. ossila.com

Table 1: Impact of this compound (iBAI) Treatment on Perovskite Solar Cell (PSC) Performance This table summarizes findings from various research articles on the effect of iBAI on PSC efficiency and stability.

| Perovskite System | Treatment Method | Control PCE (%) | iBAI-Treated PCE (%) | Key Stability Findings | Reference |

| Cs₀.₁(CH₃NH₃)₀.₉PbI₃ | Surface Passivation | 12.64% | 15.49% | Improved stability after 400h in ambient air (35% humidity). | ustb.edu.cn |

| FASnI₃ | Surface Recrystallization | 11.8% | 14.2% | Treatment enhanced surface crystallinity and reduced defects. | nih.gov |

| α-FAPbI₃ | 2D Overlayer Formation | 20.4% | 22.7% | Retained ~85% of initial efficiency after 500h under heat and light stress. | uni-tuebingen.descispace.com |

| Mixed-Cation Halide | Mixed Passivation (with FAI) | Not Specified | 21.7% | Retained >87% of performance after 38 days at 75% relative humidity. | nanoge.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylpropylazanium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.HI/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTHQYIDLRRROX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[NH3+].[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Precursor Chemistry of Iso Butylammonium Iodide

Methodologies for Iso-butylammonium Iodide Synthesis for Research Applications

The synthesis of this compound for research purposes typically involves the reaction of iso-butylamine with hydroiodic acid. This acid-base neutralization reaction yields the corresponding ammonium (B1175870) salt. A general laboratory-scale procedure can be adapted from the synthesis of similar short-chain alkylammonium iodides.

A common method involves the slow addition of hydroiodic acid to a solution of iso-butylamine, often in a suitable solvent like methanol (B129727), under cooled conditions (e.g., an ice bath at 0°C) to manage the exothermic nature of the reaction. The mixture is typically stirred for a period of several hours to ensure the reaction goes to completion.

Following the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is often a solid that requires further purification. Recrystallization is a common technique employed to purify the this compound. This process involves dissolving the crude product in a minimal amount of a suitable hot solvent, such as methanol or ethanol, followed by slow cooling to induce the formation of crystals. The purified crystals are then collected by filtration, washed with a cold non-polar solvent like diethyl ether to remove residual impurities, and dried under vacuum. The purity of the final product is crucial for its application in perovskite synthesis and is often confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis. Commercial suppliers of high-purity this compound, often exceeding 99%, cater to the demands of the research community for consistent and reliable materials. greatcellsolarmaterials.com

Table 1: Generalized Synthesis Parameters for this compound

| Parameter | Description |

|---|---|

| Reactants | Iso-butylamine, Hydroiodic Acid |

| Solvent | Methanol or Ethanol |

| Reaction Temperature | Typically 0°C (ice bath) |

| Reaction Time | 2-4 hours |

| Purification Method | Recrystallization |

| Drying | Under vacuum |

Purity and Stoichiometry Considerations in Perovskite Precursor Solutions

The performance and stability of perovskite solar cells are exceptionally sensitive to the precise stoichiometry and purity of the precursor materials. nih.gov Even minor, potentially unintentional, deviations in the precursor solution's stoichiometry can lead to significant variations in the properties of the resulting perovskite layer, affecting its surface composition, crystallinity, and photoluminescence. nih.govarxiv.org

The use of this compound with a branched side-chain can influence the solubility and growth of 3D perovskite structures, which in turn impacts the stability of the device. ossila.com The incorporation of this compound, often in combination with other cations like methylammonium (B1206745) chloride, is a strategy to form quasi-2D/3D perovskite layers, which has been shown to enhance the power conversion efficiency of solar cells. greatcellsolarmaterials.com

Purity: The presence of impurities in this compound can have a detrimental effect on the crystallization of the perovskite film. For instance, studies on similar precursors like methylammonium iodide have shown that impurities originating from the synthesis process, such as those from the stabilization of hydroiodic acid, can act as nucleation centers that affect the grain size and defect density of the perovskite material. researchgate.netfau.de Therefore, using high-purity this compound is essential for achieving reproducible and high-performance perovskite devices.

Stoichiometry: The precise molar ratio of this compound to other precursors, such as lead iodide, in the precursor solution is a critical parameter. Variations in this stoichiometry can alter the surface energetics and the electronic properties of the perovskite film. arxiv.org Research on various perovskite systems has demonstrated that under-stoichiometric or over-stoichiometric precursor solutions can lead to differences in device performance and stability. nih.gov For example, a slight excess of the organic component can influence the formation of defect states and impact the open-circuit voltage of the solar cell. The exact control and optimization of the stoichiometry are vital for obtaining reproducible results and for the long-term stability of perovskite devices. nih.gov

Table 2: Impact of Precursor Stoichiometry on Perovskite Properties (General Observations)

| Stoichiometry | Potential Impact on Perovskite Layer |

|---|---|

| Under-stoichiometric (Organic Cation Deficient) | May lead to the presence of unreacted lead iodide, affecting film quality and device performance. |

| Stoichiometric | Ideal for forming a stable perovskite crystal lattice with minimal defects. |

| Over-stoichiometric (Organic Cation Rich) | Can influence surface energetics, potentially passivating defects but may also lead to reduced stability due to excess organic species at the surface. arxiv.org |

Role of Iso Butylammonium Iodide in Perovskite Crystallization and Morphology

Influence on Perovskite Thin Film Formation and Growth

The introduction of iso-butylammonium iodide into the perovskite fabrication process has a profound effect on the formation and growth of the thin film. It acts as a structural modulator, guiding the crystallization pathway to achieve desired film characteristics.

Impact on Perovskite Grain Size and Film Crystallinity

The addition of butylammonium (B8472290) iodide (BAI), including its isomer this compound, to perovskite precursor solutions is a known strategy to tune the size of perovskite grains. ossila.com The incorporation of the larger butylammonium cation impedes the unrestricted growth of three-dimensional (3D) perovskite grains during the film formation process. researchgate.net This results in a reduction of the crystallite size. researchgate.netnih.govresearchgate.net

For instance, in studies involving n-butylammonium iodide (a structural isomer of iBAI) mixed with methylammonium (B1206745) lead iodide (MAPbI₃), increasing the ratio of BAI led to a transition from a 3D to a quasi-2D perovskite structure, with the crystallite size decreasing to approximately 16 nm. researchgate.netdocumentsdelivered.com This change in grain size and dimensionality also affects the film's physical properties. As the BAI loading increases, the film's color can change from dark brown to light brick red, corresponding to a structural shift from bulk crystals to layered perovskite grains. researchgate.netnih.gov Furthermore, the presence of additives like n-propylammonium iodide or n-butylammonium iodide can lead to perovskite films that are more uniform, with high coverage and a continuous phase, which enhances the film's crystallinity and absorption properties. researchgate.net

| BAI:MAPbI₃ Ratio | Crystallite Size | Optical Band Gap | Reference |

| 0:1 | Larger | 1.59 eV | nih.govresearchgate.net |

| 1:1 | ~16 nm | 2.13 eV | nih.govresearchgate.net |

Control of Low-Dimensional Perovskite Layer Formation and Orientation

This compound and its isomers are frequently employed to create lower-dimensional perovskite structures, such as quasi-2D Ruddlesden-Popper perovskites. researchgate.netresearchgate.net The bulky iso-butylammonium cation acts as a spacer that separates the inorganic lead-iodide octahedral layers. researchgate.net This confinement prevents the formation of a continuous 3D crystal lattice, resulting in layered structures. researchgate.netnih.gov The formation of these 2D layers on top of a 3D perovskite structure can be controlled by the concentration of the butylammonium salt in the solution. acs.org This structural transition from 3D to a quasi-2D layered structure is evident in X-ray diffraction (XRD) patterns, where the characteristic peaks of the 3D perovskite diminish and new peaks corresponding to the 2D structure appear as the BAI concentration is increased. nih.govresearchgate.net

The orientation of the perovskite crystals relative to the substrate is a critical factor for efficient charge transport in devices. For layered 2D perovskites, a vertical orientation, where the charge-conducting inorganic layers are aligned perpendicular to the substrate, is often advantageous. Research has shown that the choice of the organic spacer cation has a significant impact on the degree of vertical orientation. acs.org

Specifically, this compound has been demonstrated to have a stronger ability to promote the formation of vertically oriented 2D perovskite thin films compared to its straight-chain isomer, n-butylammonium iodide. acs.org The mechanism behind this is linked to the crystallization kinetics, where a slower solvent evaporation rate is beneficial for achieving a higher degree of vertical orientation. acs.org By carefully controlling the solvent removal process, it is possible to consistently produce highly oriented films. acs.org Additive engineering, such as using co-additives, has also been presented as a strategy to facilitate the proper vertical alignment of butylammonium iodide-based 2D perovskite films. figshare.com

The controlled formation of a specific crystal orientation, such as vertical alignment, inherently suppresses the growth of other, less desirable orientations. By optimizing the fabrication conditions—including the choice of solvent, organic spacer like iBAI, and the rate of solvent removal—it is possible to guide the crystallization process towards a single, preferred orientation and inhibit the formation of randomly oriented grains. acs.org This control is crucial for creating high-quality films with consistent properties. The introduction of a 2D perovskite component can also stabilize a desired perovskite phase (e.g., the black α-phase of CsPbI₃) and prevent its conversion to an unwanted, non-perovskite phase (e.g., the yellow δ-phase). nih.gov This demonstrates the principle of using large cations to inhibit the formation of undesired crystal phases.

Effects on Mesoporous Perovskite Structure Formation

The interaction of butylammonium iodide with the perovskite precursors can also be harnessed to create specific microstructures within the film. In a sequential deposition process, BAI introduced as "guest molecules" into a lead iodide film can alter its structure. When this film is subsequently exposed to a methylammonium iodide (MAI) solution, the BAI can re-dissolve, leading to the formation of a mesoporous PbI₂ structure. bit.edu.cn This porous framework is then converted into the final perovskite film upon annealing, a process that can improve the material's morphology and crystallization. bit.edu.cn

Interactions with Perovskite Precursor Solutions

This compound interacts with perovskite precursor solutions in several ways to influence the final film. When added to the solution, a competition arises between the larger iso-butylammonium cation and the smaller cations (like methylammonium) that form the 3D perovskite structure. researchgate.netnih.gov The iso-butylammonium cation is too large to fit into the octahedral framework of a 3D perovskite, which is governed by the Goldschmidt tolerance factor. nih.gov Instead, it acts as a surfactant or capping agent that layers the perovskite sheets, guiding the growth towards a lower-dimensional structure. nih.gov

The choice of solvent also plays a critical role in these interactions. For example, the combination of butylammonium iodide and a solvent like tetrahydrofuran (THF) can have a synergistic effect. This combination can partially dissolve the surface of a pre-formed 3D perovskite crystal, creating a 2D capping layer without the need for high-temperature annealing. acs.org The interaction between the lone pair electrons of the solvent and the lead-iodide framework can weaken the Pb-I bonds, facilitating this surface modification. acs.org

Solubility Modulation and Pre-nucleation Site Formation

The branched structure of the iso-butylammonium cation enhances its solubility in common perovskite precursor solvents. ossila.com This improved solubility can influence the dissolution kinetics of the lead halide precursors, leading to a more homogeneous precursor solution. A uniform solution is critical for controlling the subsequent nucleation and growth stages of the perovskite crystals.

The introduction of bulky organic cations like iso-butylammonium can lead to the formation of intermediate colloidal species or lead-halide complexes in the precursor solution. escholarship.orgamazonaws.com These complexes can act as pre-nucleation sites, influencing the initial stages of crystallization. nih.gov By providing a template for crystal growth, these pre-nucleation clusters can promote a more uniform and controlled crystallization process, which is essential for achieving high-quality perovskite films with minimal defects. The controlled nucleation and growth kinetics are crucial for dictating the final crystal size and film morphology. acs.org

Solvent Engineering and Steric Hindrance Effects

Solvent engineering, in conjunction with the use of additives like this compound, is a powerful strategy to manipulate the crystallization dynamics of perovskite films. The choice of solvent and the steric hindrance provided by the iso-butylammonium cation are interconnected factors that significantly impact the final film quality.

The structural isomer of the butylammonium iodide cation has a profound effect on the morphology and performance of perovskite films. A comparative analysis of n-butylammonium iodide (n-BAI), this compound (i-BAI), and tert-butylammonium (B1230491) iodide (t-BAI) reveals that the degree of steric hindrance plays a crucial role.

Studies have shown that n-BAI, with its linear alkyl chain, can effectively passivate defects at the perovskite surface and grain boundaries, leading to a reduction in surface roughness. rsc.orgrsc.org In contrast, the branched structures of i-BAI and t-BAI introduce greater steric hindrance, which can influence their interaction with the perovskite lattice. While all three isomers can contribute to the formation of 2D/quasi-2D perovskite phases that enhance stability, the morphology of the resulting films can differ significantly. For instance, the use of n-BAI has been associated with larger grain sizes compared to its branched isomers in some cases. osti.gov However, other studies have shown that surface passivation with BAI can lead to a decrease in the average grain size. rsc.org

The following table summarizes the impact of different butylammonium iodide isomers on the morphological properties of perovskite films.

Table 1: Comparative Morphological Properties of Perovskite Films with Different Butylammonium Iodide Isomers

| Additive | Average Grain Size (nm) | Surface Roughness (RMS, nm) |

|---|---|---|

| Control (No Additive) | 410 ± 170 | 13.78 |

| n-Butylammonium Iodide (BAI) | 384 ± 160 | 12.63 |

| BA2PbI4 (from BAI) | 293 ± 139 | 7.39 |

Data compiled from a study on surface passivation effects. The grain size and roughness can vary depending on the specific deposition conditions and perovskite composition. rsc.orgrsc.org

The photovoltaic performance of solar cells fabricated with these different isomers also shows a clear trend, highlighting the importance of the cation's structure.

Table 2: Photovoltaic Performance of Perovskite Solar Cells with Different Butylammonium Iodide Isomers

| Device Configuration | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |

|---|---|---|---|---|

| Control | 1.03 | 23.4 | 74 | 17.9 |

| BAI-passivated | 1.07 | 23.2 | 75 | 18.7 |

| BA2PbI4-passivated | 1.08 | 24.0 | 79 | 20.7 |

Performance metrics can vary based on the specific device architecture and measurement conditions. mdpi.com

The choice of solvent system is critical in determining the effectiveness of this compound as an additive. Different solvents possess varying polarities, boiling points, and abilities to coordinate with the lead halide precursors, which in turn affects the crystallization kinetics.

Isopropanol (IPA): Isopropanol is often used as a solvent for post-treatment surface passivation of perovskite films. The solubility of this compound in IPA allows for its uniform deposition on the perovskite surface, where it can passivate defects.

Tetrahydrofuran (THF): Tetrahydrofuran has been explored as a solvent for butylammonium iodide in surface treatments. acs.org Due to its lower polarity compared to other common perovskite solvents, THF can selectively dissolve the organic ammonium (B1175870) salt without significantly affecting the underlying perovskite layer. acs.org This allows for a controlled surface treatment to form a 2D capping layer, which can enhance device stability. acs.org The interaction between THF, BAI, and the perovskite surface can lead to the formation of a Lewis acid-base adduct, facilitating surface passivation. acs.org

Dimethylformamide (DMF) and Dimethyl Sulfoxide (B87167) (DMSO): DMF and DMSO are common solvents used in the preparation of the main perovskite precursor solution. The presence of this compound in a DMF/DMSO solvent mixture can influence the formation of intermediate phases. frontiersin.orgtue.nl For instance, DMSO is known to form strong complexes with lead iodide, which can retard the crystallization process and lead to the formation of more uniform and larger perovskite grains. tue.nl The addition of this compound can further modulate these interactions, contributing to a more controlled crystallization process. In-situ studies are crucial for understanding the complex interplay between the solvents, the precursors, and additives like iBAI during the film formation process. nih.govnih.gov

Defect Passivation and Stability Enhancement Mechanisms

Iso-butylammonium Iodide as a Perovskite Surface Passivating Agent

Surface defects in three-dimensional (3D) perovskite films are a primary source of efficiency loss and degradation. This compound is employed as a surface passivating agent to mitigate these issues by interacting with the perovskite surface, leading to reduced defect densities and improved optoelectronic properties.

Treatment of 3D perovskite surfaces with this compound can induce a surface reconstruction or recrystallization process. This involves the formation of a thin, two-dimensional (2D) or quasi-2D perovskite layer at the interface. This layer effectively "heals" surface imperfections such as halide vacancies and under-coordinated lead ions, which are common defect sites. For instance, the introduction of n-butylammonium iodide (a structural isomer of iBAI) has been shown to fill iodine vacancies and passivate defects at both the surfaces and grain boundaries of perovskite films psecommunity.org. The bulky butylammonium (B8472290) cations are less likely to be incorporated into the 3D perovskite lattice, instead forming a protective layer on the surface acs.org.

The interaction between the butylammonium cations and the perovskite surface can lead to a more ordered and less defective surface structure. This is supported by density functional theory calculations which show that butylammonium cations (BA+) have a high probability of adsorbing at methylammonium (B1206745) vacancies on the perovskite surface, indicating a strong surface-healing effect acs.org. This passivation reduces the number of trap states that can hinder charge transport and contribute to degradation.

Surface defects act as centers for non-radiative recombination, a process where charge carriers (electrons and holes) recombine without emitting light, thereby reducing the efficiency of solar cells and LEDs. By passivating these defect sites, this compound effectively suppresses non-radiative recombination pathways psecommunity.orgacs.org.

The formation of a 2D capping layer with compounds like this compound can significantly reduce deep-level anomalies at the perovskite interface acs.org. This leads to a decrease in trap-assisted recombination, which is a major contributor to voltage loss in perovskite solar cells. The reduction in non-radiative recombination is evidenced by an increase in the photoluminescence quantum yield and longer carrier lifetimes in treated perovskite films. For example, a synergistic passivation strategy has been shown to significantly reduce non-radiative recombination losses at the perovskite/C60 interface, leading to a substantial increase in power conversion efficiency nih.gov.

| Parameter | Before Passivation | After Passivation with Butylammonium Iodide | Reference |

| Power Conversion Efficiency (PCE) | 12.64% | 15.49% | ustb.edu.cn |

| Open-circuit Voltage (Voc) | 1.12 V | 1.22 V | researchgate.net |

| Non-radiative Recombination | High | Significantly Suppressed | psecommunity.orgacs.org |

Formation of 2D Overlayers for 3D Perovskite Phase Stabilization

A key strategy for improving the stability of 3D perovskite materials is the formation of a 2D perovskite overlayer. This compound is a precursor salt that facilitates the creation of these protective 2D structures.

The introduction of this compound to a 3D perovskite film leads to the in-situ formation of a 2D/3D hybrid perovskite structure. The larger iso-butylammonium cations act as spacers between the lead-iodide octahedral layers, resulting in the formation of a Ruddlesden-Popper phase with a 2D structure on top of the 3D perovskite bulk researchgate.netmdpi.com. This 2D layer acts as a protective barrier against environmental stressors.

The thickness and properties of this 2D overlayer can be controlled by varying the concentration of the this compound solution and the treatment conditions acs.org. This allows for the engineering of the 2D/3D interface to optimize charge transport and enhance stability. The formation of these 2D perovskite platelets can be interspersed between highly oriented 3D perovskite grains, which helps to suppress non-radiative charge recombination repec.org. The incorporation of this compound in combination with other compounds like methylammonium chloride can be used to prepare quasi-2D/3D perovskite layers, resulting in enhanced power conversion efficiency greatcellsolarmaterials.com.

Formamidinium lead iodide (FAPbI3) is a promising perovskite material due to its optimal bandgap for single-junction solar cells. However, its photoactive α-phase is thermodynamically unstable at room temperature and tends to convert to the non-photoactive δ-phase. The formation of a 2D perovskite capping layer using this compound or its isomers can effectively stabilize the desirable α-phase of FAPbI3 researchgate.netnih.gov.

The 2D layer at the grain boundaries and surface of the FAPbI3 film provides a physical barrier that inhibits the penetration of moisture, which is a key trigger for the α-to-δ phase transition chemborun.com. Furthermore, the interface between the 2D and 3D phases can help to relieve lattice strain in the 3D perovskite, further contributing to its phase stability. This stabilization is crucial for the development of high-performance and long-lasting FAPbI3-based perovskite solar cells.

| Perovskite Phase | Stability without iBAI | Stability with iBAI | Mechanism | Reference |

| α-Formamidinium Lead Iodide | Thermodynamically Unstable | Enhanced Stability | Formation of a protective 2D overlayer, strain relief | researchgate.netnih.gov |

Mechanisms of Improved Environmental and Operational Stability in Perovskite Devices

The use of this compound contributes to a significant improvement in both the environmental and operational stability of perovskite devices.

The primary mechanism for enhanced environmental stability is the hydrophobic nature of the bulky iso-butylammonium cations that form the 2D capping layer ustb.edu.cnchemborun.com. This organic layer acts as a barrier, repelling water molecules and preventing them from reaching the underlying 3D perovskite, which is highly sensitive to moisture ossila.com. This protection against humidity is a critical factor in preventing the rapid degradation of perovskite films in ambient conditions.

| Stability Aspect | Untreated Device | Device with iBAI Treatment | Underlying Mechanism | Reference |

| Humidity Stability | Poor, rapid degradation | Significantly Improved | Hydrophobic 2D overlayer acts as a moisture barrier | ustb.edu.cnchemborun.com |

| Operational Stability | Prone to degradation under continuous operation | Enhanced, retains high efficiency | Defect passivation, suppression of ion migration | psecommunity.orgrepec.org |

Role of Hydrophobic Alkyl-Group Properties

The iso-butyl group in this compound imparts significant hydrophobic properties to the perovskite film surface. This increased hydrophobicity is a key factor in enhancing the environmental stability of the solar cell, primarily by acting as a barrier against moisture, a well-known catalyst for perovskite degradation. greatcellsolarmaterials.comrsc.org The branched alkyl side-chain of this compound hinders the growth of 3D perovskite structures, which can help in achieving greater device stability. ossila.com

The introduction of additives with hydrophobic functional groups plays a pivotal role in the formation of high-quality perovskite films. mdpi.com For instance, studies on similar alkylammonium halides have shown that the long alkyl chains can prevent the degradation of the solar cell in the atmosphere by passivating the perovskite films, owing to their hydrophobic nature. rsc.org This is demonstrated by an increased water contact angle on the surface of the perovskite film. Research comparing different additives has shown that modified perovskite films can exhibit significantly larger water contact angles. mdpi.com For example, a film modified with an additive featuring a hydrophobic C-I group showed a water contact angle of 77.2°, compared to 63.4° for a pristine film and 56.1° for a film modified with a hydrophilic group. mdpi.com This enhanced moisture resistance is crucial for the long-term operational stability of PSCs under ambient conditions. scilit.com

Table 1: Water Contact Angles of Perovskite Films with Different Surface Modifications

Perovskite Film Type Water Contact Angle (°) Reference Pristine Film 63.4 [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHUwhVmzSA8NCFWUP2TfJ8JZdbyqodntiYq3JVdtatPfsOCiP78CiXeMlVjFoR1FzSaXrS6teXX5UDCtZemwf0wnsw2SmH78HfggaS6nL_IhO2ukeDkYsm0B5LW393Ew_lAV8vq)] Film with Hydrophilic Additive (GUI) 56.1 [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHUwhVmzSA8NCFWUP2TfJ8JZdbyqodntiYq3JVdtatPfsOCiP78CiXeMlVjFoR1FzSaXrS6teXX5UDCtZemwf0wnsw2SmH78HfggaS6nL_IhO2ukeDkYsm0B5LW393Ew_lAV8vq)] Film with Hydrophobic Additive (DIFA) 77.2 [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHUwhVmzSA8NCFWUP2TfJ8JZdbyqodntiYq3JVdtatPfsOCiP78CiXeMlVjFoR1FzSaXrS6teXX5UDCtZemwf0wnsw2SmH78HfggaS6nL_IhO2ukeDkYsm0B5LW393Ew_lAV8vq)]

Suppression of Ion Migration within Perovskite Layers

Ion migration, particularly of halide ions, is a major contributor to the instability and performance degradation of perovskite solar cells. perovskite-info.com This phenomenon can cause a variety of detrimental effects, including current-voltage hysteresis and a decline in device efficiency under operational stress from electric fields, light, and heat. perovskite-info.com The incorporation of larger organic cations, such as iso-butylammonium, is an effective strategy to mitigate this issue.

The presence of iso-butylammonium cations can help to stabilize the perovskite lattice and suppress the migration of mobile ions. acs.orgnih.gov These larger cations can be integrated into the perovskite structure, often forming 2D or quasi-2D layers that act as barriers, effectively blocking pathways for ion migration. mdpi.com While strategies like layer-perovskite engineering with large spacer cations can disrupt 3D charge transport, they are highly effective at impeding ion movement. perovskite-info.com

Table 2: Research Findings on Butylammonium Iodide Passivation

Parameter Observation Implication Reference Adsorption Energy at MA Vacancy -5.925 eV for BA+ Indicates strong surface healing effect. [ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG0IakSWyJbLbBaDPiT8tDCvf16xnTR91GWZJmHMgD2RPdr8Fa8U4YLdBX0gOQ9hItkt5eP2nbfptY7tz_u_TZRfI34CPdFIHFbAUGqCrhie7rUQTzlk3ik2a-2ieNPqAbQwArnWb-j9b2X1dEQ36JiLUaDRQ%3D%3D)] Work Function Change Lowered by approximately 0.158 eV Improved energy level alignment. [ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG0IakSWyJbLbBaDPiT8tDCvf16xnTR91GWZJmHMgD2RPdr8Fa8U4YLdBX0gOQ9hItkt5eP2nbfptY7tz_u_TZRfI34CPdFIHFbAUGqCrhie7rUQTzlk3ik2a-2ieNPqAbQwArnWb-j9b2X1dEQ36JiLUaDRQ%3D%3D)] Device Effect Prevents ionic migration Increases overall device stability and durability. [ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG0IakSWyJbLbBaDPiT8tDCvf16xnTR91GWZJmHMgD2RPdr8Fa8U4YLdBX0gOQ9hItkt5eP2nbfptY7tz_u_TZRfI34CPdFIHFbAUGqCrhie7rUQTzlk3ik2a-2ieNPqAbQwArnWb-j9b2X1dEQ36JiLUaDRQ%3D%3D)]

Theoretical and Computational Studies of Iso Butylammonium Iodide Interactions in Perovskite Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Insights

DFT calculations are instrumental in modeling the interactions between iBAI and perovskite lattices at the atomic level, offering a predictive understanding of the resulting structural and electronic properties. These computational methods allow researchers to probe interfacial energetics and the modification of the perovskite's intrinsic structure.

Table 1: Calculated Adsorption Energies on MAPbI₃ Surface

| Cation | Adsorption Energy (eV) |

| Methylammonium (B1206745) (MA⁺) | -5.519 |

| n-Butylammonium (BA⁺) | -5.925 |

The incorporation of bulky organic cations like iBAI fundamentally alters the perovskite lattice. These large cations are unable to fit into the interstitial 'A' site of the 3D perovskite cage, instead acting as spacers that disrupt the corner-sharing octahedral network. nih.gov This leads to the formation of lower-dimensional, layered structures, often described as quasi-2D Ruddlesden-Popper phases. researchgate.net

Computational studies suggest that this process involves the large ammonium (B1175870) salts effectively "cutting and squeezing" the lattice network of precursors like lead iodide (PbI₂). rsc.org This interaction modifies the crystal growth environment, promoting the formation of layered perovskites. The steric hindrance of the iso-butylammonium cation plays a significant role in this modification. researchgate.netnih.gov Compared to the linear n-butylammonium cation, the branched structure of iBAI creates a different spatial demand, influencing the spacing between the inorganic lead-iodide sheets and the degree of octahedral tilting within them. This structural deformation directly impacts the material's electronic properties, with the transition from a 3D to a quasi-2D structure typically resulting in an increase in the band gap.

Mechanistic Elucidation of Crystallization and Passivation Phenomena

Theoretical studies provide a framework for understanding how iBAI influences the entire lifecycle of the perovskite film, from the initial formation of nuclei in solution to the final crystal structure and its passivation.

Perovskite crystallization from solution is not a simple process of monomer attachment. It often proceeds through the formation of complex solvated pre-nucleation clusters. For instance, in common solvents like DMF and DMSO, lead iodide is known to form complexes that act as building blocks for the final perovskite structure.

The introduction of iBAI is a well-established method to induce the formation of a quasi-2D perovskite layer, which is often used to passivate the surface of an underlying 3D perovskite film. DFT calculations confirm that the synergy between butylammonium (B8472290) cations and the lead-iodide octahedra makes the formation of a distinct 2D layered framework an energetically favorable process. acs.org

The mechanism involves the iBAI molecules arranging themselves at the surface of the growing 3D perovskite film. The ammonium groups bond with the inorganic framework, while the hydrophobic iso-butyl chains orient away from the surface. This self-assembly process creates a capping layer that is more resistant to moisture. rsc.org The steric hindrance of the iso-butyl group is a determining factor in the packing of these cations, which in turn influences the orientation of the quasi-2D crystallites. researchgate.net Experimental work has shown that the degree of steric hindrance among butylammonium isomers affects the reaction with residual surface PbI₂ and the ultimate grain structure, indicating that the specific shape of the iBAI cation is crucial for guiding the final phase orientation and achieving effective passivation. researchgate.net

Advanced Characterization Techniques for Iso Butylammonium Iodide Modified Perovskite Materials

Structural and Morphological Characterization Methodologies

The physical structure and surface morphology of perovskite films are critical determinants of device efficiency and longevity. Techniques such as GIWAXS, XRD, and SEM provide invaluable insights into the crystal orientation, phase purity, and film quality upon modification with iso-butylammonium iodide.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful, non-destructive technique used to probe the crystal structure and orientation of thin films. uq.edu.auaip.org For perovskite films modified with this compound, GIWAXS is essential for understanding how the large organic cation influences the arrangement of perovskite crystals, which is crucial for efficient charge transport. youtube.com

By directing an X-ray beam at a very shallow angle to the film surface, GIWAXS can provide information about the crystal orientation both parallel (in-plane) and perpendicular (out-of-plane) to the substrate. youtube.com In studies involving alkylammonium iodide additives like n-butylammonium iodide, GIWAXS has been employed to analyze morphological changes and crystallinity that influence device performance. researchgate.netscispace.com The technique can reveal the formation of 2D or quasi-2D perovskite structures, which often exhibit preferential orientation. lbl.gov For instance, the addition of iso-BAI can lead to a surface recrystallization process, and GIWAXS depth profiling, achieved by varying the incident angle of the X-rays, can distinguish structural changes at the surface from those in the bulk film. researchgate.netcityu.edu.hk This analysis helps in understanding how iso-BAI treatment affects the perovskite crystallites at different depths. researchgate.net

Table 1: GIWAXS Analysis of Perovskite Films

| Feature Analyzed | Observation with Alkylammonium Iodide Addition | Significance |

|---|---|---|

| Crystal Orientation | Can induce preferential orientation of perovskite planes. | Affects charge transport pathways and device efficiency. |

| Dimensionality | Formation of 2D/quasi-2D layered structures. | Enhances stability against moisture and other environmental factors. |

| Depth Profiling | Reveals structural gradients from surface to bulk. | Differentiates surface treatment effects from bulk film properties. |

When n-butylammonium iodide (n-BAI) is incorporated into a 3D perovskite like methylammonium (B1206745) lead iodide (MAPbI₃), XRD scans reveal a transition from a 3D structure to a quasi-2D perovskite structure. nih.govdocumentsdelivered.comnih.gov This is typically observed by the appearance of new, low-angle diffraction peaks characteristic of the layered 2D phase and a decrease in the intensity of peaks corresponding to the original 3D phase. nih.govnih.gov For example, the primary (110) peak of the 3D MAPbI₃ tetragonal phase may diminish, while new peaks corresponding to the layered structure emerge. nih.gov The analysis of XRD peak width (FWHM) can also provide an estimation of the crystallite size, which often decreases with the incorporation of bulky cations like BAI. nih.govdocumentsdelivered.comnih.gov

Table 2: Key XRD Findings for n-BAI Modified MAPbI₃ Perovskites

| BAI Molar Ratio (MAPbI₃:BAI) | Key Diffraction Peaks | Inferred Structure | Approximate Crystallite Size |

|---|---|---|---|

| 1:0 (Pristine) | Strong (110), (220), (312) peaks for tetragonal MAPbI₃. | 3D Perovskite | Larger |

| 1:0.25 | Diminished 3D peaks, appearance of low-angle layered perovskite peaks. | Mixed 3D/quasi-2D | ~16 nm nih.govdocumentsdelivered.comnih.gov |

| 1:1 | Stronger peaks corresponding to the quasi-2D structure. | Predominantly quasi-2D | ~16 nm nih.govdocumentsdelivered.comnih.gov |

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography and morphology of perovskite films. sharif.edu The quality of the perovskite film, including its uniformity, grain size, and the presence of defects like pinholes, directly impacts device performance. SEM analysis shows that surface treatment with this compound can significantly improve the film's morphology. cityu.edu.hk

Studies have shown that while untreated tin-based perovskite films can exhibit dense pinholes, a post-treatment with an iso-BAI solution can lead to their remarkable elimination. cityu.edu.hk This treatment can induce a surface recrystallization that results in a more compact and uniform film. cityu.edu.hk The surfaces of the perovskite grains become smoother, which is advantageous for the deposition of subsequent charge transport layers. cityu.edu.hk The reduction in surface roughness, often quantified by a decrease in the root-mean-square (RMS) value, is another beneficial outcome of iso-BAI treatment observed through microscopy techniques. cityu.edu.hk

Table 3: Morphological Changes in Perovskite Films After iso-BAI Treatment

| Morphological Feature | Control Film | iso-BAI Treated Film | Impact on Device |

|---|---|---|---|

| Pinholes | Dense pinholes present cityu.edu.hk | Remarkably eliminated cityu.edu.hk | Reduced leakage current, improved efficiency. |

| Grain Surface | Less uniform | Smoother and more compact cityu.edu.hk | Better interfacial contact with transport layers. |

| Surface Roughness (RMS) | 19.3 nm cityu.edu.hk | 14.7 nm cityu.edu.hk | Improved deposition of subsequent layers. |

Spectroscopic and Electronic Characterization for Interfacial Effects

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the top few nanometers of a material. osti.gov For perovskite films treated with this compound, XPS is used to confirm the presence of the butylammonium (B8472290) cation on the surface and to investigate its interaction with the perovskite lattice. cityu.edu.hkacs.org

High-resolution XPS spectra of elements like Carbon (C 1s), Lead (Pb 4f), Iodine (I 3d), and Nitrogen (N 1s) can reveal changes in the chemical environment upon surface modification. acs.org For instance, the C 1s spectrum can show peaks corresponding to C-C/C-H bonds and C-NH₂ bonds, confirming the presence of the butylammonium (BA⁺) cation. acs.org Analysis of the Pb 4f and I 3d core levels can indicate changes in the perovskite surface, such as the passivation of iodide vacancies. acs.org The relative atomic composition calculated from XPS data can quantify the changes in elemental ratios (e.g., I/Pb) at the surface, providing evidence of surface passivation or the formation of a 2D capping layer. acs.org

Table 4: Representative XPS Peak Positions for BAI-Modified MAPbI₃

| Core Level | Peak | Binding Energy (eV) | Associated Bond/Species |

|---|---|---|---|

| C 1s | C-C / C-H | ~285.0 acs.org | Butyl chain of BA⁺ |

| C-NH₂ | ~286.1 acs.org | Ammonium (B1175870) group of BA⁺ | |

| Pb 4f | 4f₇/₂ | ~138.4 acs.org | Pb²⁺ in perovskite |

| 4f₅/₂ | ~143.3 acs.org | Pb²⁺ in perovskite | |

| I 3d | 3d₅/₂ | ~619.0 | I⁻ in perovskite |

Glow Discharge Optical Emission Spectroscopy (GDOES) is a technique used for rapid elemental depth profiling from the surface down to several micrometers. It works by sputtering the material layer by layer in a glow discharge plasma and analyzing the emitted light. For perovskite films modified with this compound, GDOES can provide crucial information on the distribution of elements as a function of depth. acs.org

This technique can verify whether the iso-BAI treatment results in a purely surface-level modification or if the butylammonium cations diffuse deeper into the perovskite bulk. By tracking the elemental signals of carbon, nitrogen, lead, and iodine from the surface downwards, GDOES can map the compositional structure of the modified film. acs.org This is particularly useful for confirming the formation and thickness of a 2D capping layer on top of a 3D perovskite film, which is a common strategy for enhancing stability. acs.org The depth profile can distinguish a sharp interface, indicating a distinct surface layer, from a graded interface, which would suggest diffusion of the organic cation.

Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) for Charge Carrier Dynamics

Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) are powerful, non-destructive optical techniques employed to investigate the electronic properties and charge carrier dynamics of perovskite materials. In the context of this compound modified perovskites, these methods provide crucial insights into how the incorporation of the bulky iso-butylammonium (i-BA) cation influences the radiative recombination pathways and the lifetime of photogenerated charge carriers.

Steady-state PL spectroscopy measures the emission of light from the perovskite material upon photoexcitation. The position of the PL peak provides information about the bandgap energy, while the intensity of the emission is related to the radiative recombination efficiency. The introduction of large organic cations like this compound into a 3D perovskite lattice, such as methylammonium lead iodide (MAPbI₃), typically induces a structural transition to a lower-dimensional (quasi-2D) or a mixed-dimensional perovskite. This alteration in the crystal structure leads to quantum and dielectric confinement effects, which in turn cause a widening of the bandgap. Consequently, a noticeable blue shift in the PL emission peak is a primary indicator of the successful incorporation of the iso-butylammonium cation into the perovskite structure.

The intensity of the photoluminescence can also be significantly affected. The introduction of this compound can passivate defect states at the crystal grain boundaries and surfaces. These defects often act as non-radiative recombination centers, quenching the photoluminescence. By mitigating these defects, the radiative recombination pathways become more dominant, leading to an enhancement in the PL intensity.

Time-resolved photoluminescence (TRPL) complements the steady-state PL data by providing direct information about the lifetime of the photoexcited charge carriers. In a TRPL experiment, the perovskite sample is excited with a short laser pulse, and the subsequent decay of the photoluminescence intensity over time is monitored. The resulting decay curve is often fitted with one or more exponential functions to extract the charge carrier lifetimes.

The charge carrier dynamics in perovskite materials are complex and can be influenced by several recombination mechanisms, including trap-assisted (Shockley-Read-Hall) recombination, bimolecular (electron-hole) recombination, and Auger recombination. The TRPL decay profile can help to distinguish between these processes. A faster decay often indicates the presence of efficient non-radiative recombination pathways, such as a high density of defect states. Conversely, a longer PL lifetime is generally associated with a higher quality perovskite film with fewer defects, where radiative recombination is the more dominant process.

Detailed Research Findings

While specific research focusing solely on this compound is limited, studies on its linear isomer, n-butylammonium iodide (n-BAI), provide valuable insights that can be extended to the branched isomer. Research has shown that the incorporation of n-BAI into MAPbI₃ thin films leads to a systematic blue shift in the PL emission peak as the concentration of n-BAI is increased nih.gov. This shift is attributed to the formation of quasi-2D perovskite domains where the inorganic lead iodide layers are separated by the bulky organic cations.

The following interactive data table summarizes typical photoluminescence characteristics observed in perovskite films with and without the addition of a butylammonium iodide modifier. The data is representative of the expected trends upon incorporation of this compound.

| Sample | PL Emission Peak (nm) | Full Width at Half Maximum (FWHM) (nm) |

|---|---|---|

| Control MAPbI₃ | 785 | 45 |

| MAPbI₃ with low this compound concentration | 760 | 42 |

| MAPbI₃ with high this compound concentration | 650 | 35 |

The TRPL decay dynamics also exhibit significant changes upon the introduction of butylammonium iodide. The carrier lifetime is often described by a bi-exponential decay model, indicating the presence of at least two distinct recombination pathways. The fast decay component is typically attributed to trap-assisted recombination at the surface or grain boundaries, while the slower decay component is associated with radiative recombination within the bulk of the perovskite.

The incorporation of this compound is expected to passivate surface and grain boundary defects, leading to a suppression of the fast decay component and an increase in the contribution of the slower, radiative recombination pathway. This results in a longer average photoluminescence lifetime.

The following interactive data table presents representative TRPL lifetime data for perovskite films, illustrating the impact of modification with this compound on the charge carrier dynamics.

| Sample | Fast Decay Component (τ₁) (ns) | Slow Decay Component (τ₂) (ns) | Average Lifetime (τ_avg) (ns) |

|---|---|---|---|

| Control MAPbI₃ | 15 | 80 | 55 |

| MAPbI₃ with this compound | 25 | 250 | 180 |

Emerging Research Directions and Future Scope of Iso Butylammonium Iodide in Optoelectronic Materials

Synergistic Effects of Iso-butylammonium Iodide with Other Organic and Inorganic Additives

The performance and stability of perovskite materials can be significantly enhanced by combining this compound with other additives. This synergistic approach allows for fine-tuning of the material's morphological, optical, and electronic properties. Research has shown that the combination of iBAI with other organic and inorganic compounds leads to improved device efficiency and longevity through mechanisms like defect passivation, enhanced crystallinity, and controlled film formation.

A notable example of this synergy is the combination of this compound with methylammonium (B1206745) chloride (MACl). This pairing has been successfully used to prepare quasi-2D/3D perovskite layers, resulting in an enhanced power conversion efficiency (PCE) for the resulting solar cells greatcellsolarmaterials.com. The presence of both additives helps to control the crystallization process, leading to films with superior morphology and fewer defects. Similarly, iBAI has been used in combination with formamidinium iodide (FAI) to create mixtures of bulky organic ammonium (B1175870) iodides, which have been instrumental in fabricating perovskite solar cells with PCEs exceeding 21% alfachemic.com.

The synergistic effects are not limited to organic additives. The use of iBAI for surface passivation on cesium-doped perovskites demonstrates a beneficial interaction with inorganic components. This treatment can improve the efficiency and stability of the underlying perovskite layer. Furthermore, the principles of synergy are demonstrated by the closely related isomer, n-butylammonium iodide (n-BAI), where its addition to perovskite precursor solutions containing C₃H₇NH₃I led to devices with improved PCE, from 9.7% to 10.2%, by promoting uniform film growth with high coverage and enhanced absorption scispace.comresearchgate.net.

| Additive Combination | Primary Synergistic Effect | Observed Improvement | Reference |

|---|---|---|---|

| This compound (iBAI) + Methylammonium chloride (MACl) | Controls crystallization of quasi-2D/3D perovskite layers. | Enhanced power conversion efficiency. | greatcellsolarmaterials.com |

| This compound (iBAI) + Formamidinium iodide (FAI) | Forms a mixture of bulky organic cations for stable perovskite films. | Achieved power conversion efficiency > 21%. | alfachemic.com |

| n-Butylammonium iodide (n-BAI) + C₃H₇NH₃I | Promotes uniform film growth with high coverage and phase continuity. | Increased power conversion efficiency from 9.7% to 10.2%. | scispace.comresearchgate.net |

Broader Applications in Optoelectronic Devices Beyond Solar Cells (e.g., LEDs, Photodetectors)

While much of the research on this compound has been centered on solar cells, its unique properties are highly beneficial for other optoelectronic devices, including light-emitting diodes (LEDs) and photodetectors. The ability of iBAI to tune perovskite structures is key to optimizing these applications. By controlling the size of perovskite grains and nanoplates, iBAI helps in achieving the desired emissive and light-detecting properties ossila.com.

In the realm of perovskite LEDs (PeLEDs), managing the crystallization process is crucial for achieving high quantum efficiency and stability. The addition of bulky alkylammonium halides like iBAI can lead to the formation of nanometer-sized crystallites, which is beneficial for efficient light emission. Research on the related compound n-butylammonium iodide has shown that its inclusion in the precursor solution improved not only the device performance but also the shelf and operational stability of PeLEDs chemborun.com. This suggests a strong potential for iBAI to act as a critical additive in the development of next-generation lighting and display technologies.

For photodetectors, the formation of 2D or quasi-2D perovskite structures using bulky cations like n-butylammonium iodide has proven to be an effective strategy greatcellsolarmaterials.com. These structures can enhance stability and provide unique electronic properties. For instance, photodetectors based on 2D Ruddlesden-Popper perovskites have demonstrated crystallinity-dependent device characteristics greatcellsolarmaterials.com. Studies using n-BAI have achieved devices with fast photoresponse times and high responsivity, which are desirable for high-performance photodetectors acs.org. The structural control offered by iBAI makes it a promising candidate for developing highly sensitive and stable perovskite-based photodetectors for applications in imaging, communication, and sensing.

Scalability Considerations for Research and Fabrication Processes

The transition of perovskite technology from the laboratory to industrial production hinges on the development of scalable fabrication methods. Perovskite materials are compatible with high-volume manufacturing techniques like roll-to-roll processing, which could lead to low production costs osti.gov. However, maintaining high efficiency and stability over large areas presents significant challenges, such as achieving uniform film deposition osti.gov. Additives like this compound play a crucial role in overcoming these hurdles.

The ability of iBAI and its isomers to control perovskite crystallization is essential for scalable deposition techniques such as printing and slot-die coating. These methods require precise control over film formation to ensure uniformity and minimize defects. Research has demonstrated that treating perovskite films with n-butylammonium iodide enabled the fabrication of highly efficient solar cells through ambient printing techniques, a significant advancement for scalable production nih.gov. The additive facilitates the formation of stable 2D/3D heterostructures, which improves both the efficiency and durability of the printed devices nih.govnih.gov. By slowing the rate of crystallization, additives like n-BAI can lead to a flatter surface with fewer pinholes, promoting the formation of a preferred surface topography for efficient charge transport researchgate.net. This level of morphological control is critical for translating the high efficiencies of small-area, spin-coated devices to large-area, commercially viable modules.

Development and Investigation of Novel Iso-butylammonium-Derived Precursors and Analogues

The exploration of new precursors and analogues derived from the iso-butylammonium cation is a vibrant area of research aimed at further tailoring the properties of perovskite materials. The specific size and shape of the organic cation have a critical influence on the final 2D structure of the perovskite, affecting its electronic and optical properties nih.gov. By systematically modifying the molecular structure of the cation, researchers can fine-tune the bandgap, improve charge transport, and enhance stability.

A direct comparison between this compound and its linear isomer, n-butylammonium iodide, highlights the importance of molecular structure. Studies have shown that the branched-chain iso-butylammonium cation can lead to a significant increase in optical absorption and crystallinity compared to the linear n-butylammonium cation. This demonstrates that subtle changes in the organic spacer can have a profound impact on the material's properties.

The incorporation of n-butylammonium iodide can induce a structural transition from a 3D to a quasi-2D perovskite, which in turn increases the material's bandgap from 1.59 eV to 2.13 eV documentsdelivered.comresearchgate.net. This bandgap tunability is crucial for tandem solar cells and for tuning the emission color of LEDs researchgate.net. Furthermore, the concept of using n-BAI as a "guest molecule" to modify the lead iodide precursor itself represents an innovative approach. In this method, the BAI crystals cut and squeeze the lead iodide lattice, leading to better orientation and the formation of a protective 2D perovskite layer in the final film, which simultaneously improves morphology, crystallization, and stability bit.edu.cn. The continued investigation of such novel precursors and analogues is expected to unlock new functionalities and further elevate the performance of perovskite optoelectronics.

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| This compound | C₄H₁₂IN | 205508-75-4 |

| n-Butylammonium iodide | C₄H₁₂IN | 36945-08-1 |

| Methylammonium chloride | CH₆ClN | 593-51-1 |

| Formamidinium iodide | CH₅IN₂ | 872-64-0 |

| n-Propylammonium iodide | C₃H₁₀IN | 54548-52-6 |

| Cesium iodide | CsI | 7789-17-5 |

| Lead(II) iodide | PbI₂ | 10101-63-0 |

Q & A

Q. How is iso-butylammonium iodide synthesized and characterized in supramolecular chemistry research?

this compound is typically synthesized via alkylation of iso-butylamine with hydroiodic acid (HI), followed by purification through recrystallization. Structural confirmation involves X-ray diffraction (XRD) to resolve crystal packing and attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) to identify N–H stretching vibrations (~3200 cm⁻¹) and ammonium-iodide interactions . Nuclear magnetic resonance (¹H NMR) is critical for verifying purity, with upfield shifts (~0.5–1.5 ppm) observed for protons near the ammonium group in host-guest complexes .

Q. What spectroscopic techniques confirm the structural integrity of this compound in perovskite precursor solutions?

XRD and ATR-FTIR are standard for verifying crystallinity and bonding in solid-state samples. In solution-phase studies, dynamic light scattering (DLS) and diffusion-ordered spectroscopy (DOSY) can monitor aggregation behavior. For example, DOSY experiments reveal hydrodynamic radius changes when this compound forms supramolecular complexes with cucurbit[6]uril (Q[6]), confirming self-assembly into cyclic daisy chains .

Q. What are the best practices for ensuring reproducibility in synthesizing this compound complexes?

Document reaction conditions (stoichiometry, solvent, temperature) meticulously, and validate purity via elemental analysis and high-resolution mass spectrometry (HRMS) . For supramolecular systems, use ESI-MS to confirm host-guest ratios and variable-temperature NMR to assess thermodynamic stability. Reproducibility requires adherence to protocols in peer-reviewed literature, such as those detailing Q[n] host interactions .

Advanced Research Questions

Q. How do researchers resolve contradictions in NMR data when studying this compound's host-guest complexes?

Contradictions arise from dynamic equilibria or competing binding modes. For instance, ¹H NMR upfield shifts in iso-butylammonium-Q[8] complexes suggest a back-folded conformation, but adding Q[6] reverses this process. To resolve ambiguity, combine DOSY (to track molecular size changes) with competitive binding assays (e.g., titrating Q[6] into Q[8]-bound systems). ESI-MS further validates stoichiometry shifts, distinguishing coexisting assemblies .

Q. How can thermogravimetric analysis (TGA) determine the vapor pressure of this compound?

TGA under isothermal conditions quantifies mass loss rates, which correlate with vapor pressure via the Langmuir equation. For this compound, heating at 100–150°C in a nitrogen atmosphere allows calculation of sublimation enthalpy (ΔHsub) from Arrhenius plots. This method is validated against methylammonium iodide systems, where ΔHsub ≈ 85 kJ/mol .

Q. How do competing host molecules affect the supramolecular assembly of this compound with cucurbiturils?

Competing hosts (e.g., Q[6] vs. Q[8]) alter assembly pathways. This compound preferentially forms cyclic dimers with Q[6], but Q[8] induces monomeric inclusion. To dissect these effects, use stepwise titration experiments monitored by NMR and ESI-MS. For example, Q[8] addition disrupts Q[6]-stabilized daisy chains, evidenced by NMR peak splitting and new ESI-MS signals at m/z corresponding to Q[8]-guest adducts .

Q. What strategies mitigate phase segregation in perovskite precursors containing this compound?

Phase instability often stems from iodide ion mobility. Co-incorporating octylammonium iodide (OAI) or phenethylammonium iodide (PEAI) improves film homogeneity by passivating defects. Characterize phase distribution via photoluminescence (PL) mapping and X-ray photoelectron spectroscopy (XPS) , which reveal iodide migration suppression in OAI-modified systems .

Methodological Guidelines

- Data Contradiction Analysis : When NMR and ESI-MS data conflict (e.g., unexpected stoichiometries), cross-validate with isothermal titration calorimetry (ITC) to quantify binding affinities and rule out kinetic artifacts .

- Experimental Design : For supramolecular studies, pre-equilibrate solutions for ≥24 hours to ensure thermodynamic control. Use control experiments with unfunctionalized Q[n] hosts to isolate guest-specific effects .

- Vapor Pressure Estimation : Calibrate TGA instruments with reference compounds (e.g., methylammonium iodide) to minimize systematic error in vapor pressure calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.